tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate”, a related compound, “tert-butyl (substituted benzamido)phenylcarbamate” was synthesized by the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H18FNO2 . The average mass is 251.297 Da and the monoisotopic mass is 251.132156 Da .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 251.297 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 251.132156 g/mol and the Monoisotopic Mass is 251.132156 g/mol .
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate is an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291), a notable example. A study by Zhao et al. (2017) details a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical synthesis. The process involves acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% for the three steps, underscoring the efficiency of the synthetic pathway for such intermediates (Zhao, Guo, Lan, & Xu, 2017).
Role in Agrochemical Synthesis
Another application involves the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing the compound's role in developing novel agrochemicals. Brackmann et al. (2005) describe the conversion of a related compound into these analogues through a series of steps, including a key cocyclization process. This work highlights the potential of such intermediates in enhancing the efficacy and specificity of insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Contributions to Organic Chemistry Research
The versatility of this compound extends to its use in organic chemistry research, aiding in the development of new synthetic methodologies and understanding reaction mechanisms. For example, Haufe et al. (2002) discuss the synthesis of monofluorinated cyclopropanecarboxylates, where a related compound is used as a starting material for the synthesis of various derivatives, including those with potential pharmaceutical applications. This research contributes to the broader understanding of fluorinated compounds in organic synthesis and their implications for drug development (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZOXKNJLGYVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.